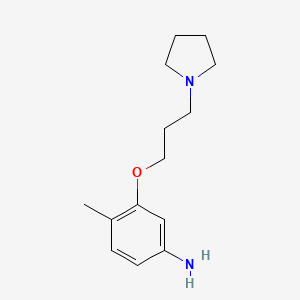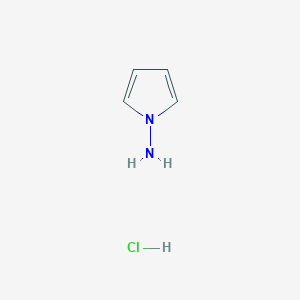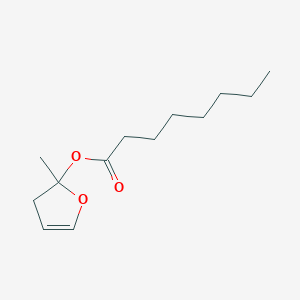
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a fluoro and nitro group on a phenoxy ring, attached to a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 2-fluoro-4-nitrophenol with 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage between the phenol and the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Reduction: Formation of 3-(2-Amino-4-nitrophenoxy)-2,2-dimethylpropanoic acid.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Studied for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluoro and nitro groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitrophenoxyacetic acid
- 2-Fluoro-4-nitrobenzoic acid
- 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid
Uniqueness
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid is unique due to its combination of a fluoro and nitro group on a phenoxy ring with a dimethylpropanoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12FNO5 |
|---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12FNO5/c1-11(2,10(14)15)6-18-9-4-3-7(13(16)17)5-8(9)12/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
SVTYKVIYAYXFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)









![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)

